2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C7H9BrN2 . It is also known by other names such as SCHEMBL24880383, MFCD26516507, and AT22749 .
Synthesis Analysis
The synthesis of similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, has been reported. The synthesis was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis
The molecular weight of “2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” is 201.06 g/mol . The IUPAC name for this compound is 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine . The InChIKey, a unique identifier for chemical substances, for this compound is RIUIZRCFHHTARZ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has a topological polar surface area of 17.8 Ų . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 .Mechanism of Action
Future Directions
The future directions for research on this compound could involve exploring the chemical space of Gαq inhibitors of the BIM chemotype . This could be done through a combinatorial approach towards a library of BIM molecules . The active compounds could then be evaluated in a second messenger-based fluorescence assay to analyze the activity of Gαq proteins .
Properties
IUPAC Name |
2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-5-4-10-2-1-8-3-6(10)9-5/h4,8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRQGULVQFOHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(N=C2CN1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.